![molecular formula C19H17N5 B2849825 7-Methyl-2-phenyl-5-(2-phenylhydrazino)imidazo[1,2-a]pyrimidine CAS No. 13994-75-7](/img/structure/B2849825.png)

7-Methyl-2-phenyl-5-(2-phenylhydrazino)imidazo[1,2-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

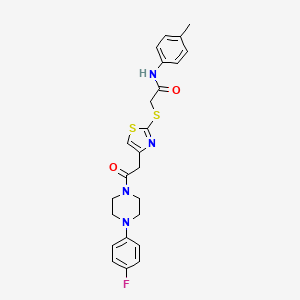

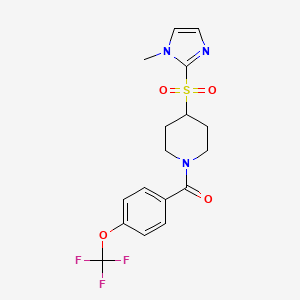

“7-Methyl-2-phenyl-5-(2-phenylhydrazino)imidazo[1,2-a]pyrimidine” is a chemical compound . It belongs to the class of imidazo[1,2-a]pyrimidines, which have been receiving significant attention in the synthetic chemistry community .

Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Molecular Structure Analysis

The molecular formula of “7-Methyl-2-phenyl-5-(2-phenylhydrazino)imidazo[1,2-a]pyrimidine” is C19H17N5 . The structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is a fused bicyclic heterocycle .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine has been involved in various chemical reactions. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable heterocyclic scaffold. Its imidazole ring is a core structure in many therapeutic agents due to its mimicry of biological molecules. It has been utilized in the synthesis of compounds with potential antibacterial, antifungal, and antiviral properties . The versatility of the imidazole ring allows for the development of novel drugs with improved efficacy and reduced side effects.

Agriculture

In the agricultural sector, derivatives of imidazo[1,2-a]pyrimidine are explored for their potential as pesticides and herbicides. Their ability to interfere with the life cycle of pests and weeds at the molecular level makes them candidates for safer and more targeted agricultural chemicals .

Material Science

The compound’s applications in material science include the development of new polymers and coatings. Its robust chemical structure can be incorporated into materials to enhance durability, resistance to environmental stressors, and electrical conductivity .

Environmental Science

Environmental science research has investigated the use of imidazo[1,2-a]pyrimidine derivatives as sensors and neutralizers of pollutants. Their reactivity with various environmental toxins allows for potential use in remediation efforts and pollution control .

Biochemistry

In biochemistry, the compound is used as a probe to study enzyme mechanisms and as a building block for synthesizing biomolecules. Its ability to bind with enzymes and influence their activity is valuable for understanding metabolic pathways and designing inhibitors .

Pharmacology

Pharmacologically, imidazo[1,2-a]pyrimidine derivatives are examined for their drug-like properties. They are particularly relevant in the design of small-molecule drugs due to their favorable interaction with biological targets, which could lead to new treatments for various diseases .

Future Directions

Imidazo[1,2-a]pyrimidine and its derivatives have been recognized for their wide range of applications in medicinal chemistry . They have been used in the development of new drugs, particularly against infectious diseases . The future research directions could involve further exploration of its potential applications and development of new synthetic strategies .

Mechanism of Action

Target of Action

The primary target of 7-Methyl-2-phenyl-5-(2-phenylhydrazino)imidazo[1,2-a]pyrimidine is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the biosynthesis of prostaglandins, which are mediators involved in the inflammatory process .

Mode of Action

The compound interacts with COX-2 by fitting into its active site . This interaction inhibits the enzyme’s activity, thereby reducing the production of prostaglandins . The reduction in prostaglandin levels leads to a decrease in inflammation and associated symptoms .

Biochemical Pathways

The inhibition of COX-2 affects the prostaglandin biosynthesis pathway . Prostaglandins, such as PGE2, are responsible for increasing pain and tissue blood flow during inflammation . By inhibiting COX-2, the compound reduces the production of these prostaglandins, thereby alleviating inflammation .

Pharmacokinetics

The compound’s efficacy in in vivo studies suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s action results in a significant reduction in inflammation. In vitro assays have shown that the compound has a strong inhibitory effect on COX-2 . In vivo studies have also demonstrated that the compound has dose-dependent anti-nociceptive (pain-relieving) activity .

properties

IUPAC Name |

1-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)-2-phenylhydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5/c1-14-12-18(23-22-16-10-6-3-7-11-16)24-13-17(21-19(24)20-14)15-8-4-2-5-9-15/h2-13,22-23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZCUSXRPVUJNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=CN2C(=C1)NNC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one](/img/structure/B2849742.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2849746.png)

![2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2849752.png)

![4-chloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2849757.png)

![4-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2849764.png)

![4-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide](/img/structure/B2849765.png)